molecular formula C16H11N3O2 B14565721 5-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione CAS No. 61415-48-3

5-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione

Cat. No.: B14565721
CAS No.: 61415-48-3
M. Wt: 277.28 g/mol
InChI Key: SJFNUFLMDVKCIC-UHFFFAOYSA-N
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Description

5-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione, also known as Luminol, is a chemical compound with the molecular formula C₈H₇N₃O₂ and a molar mass of 177.16 g/mol . It is widely known for its chemiluminescent properties, which make it useful in various scientific applications, particularly in forensic science for detecting blood traces.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione typically involves the cyclization of 3-nitrophthalic acid with hydrazine, followed by reduction of the nitro group to an amino group . The reaction conditions often include heating under reflux and the use of reducing agents such as sodium dithionite.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in batch reactors with continuous monitoring of temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The chemiluminescent property of 5-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione is due to its ability to emit light upon oxidation. The mechanism involves the oxidation of the compound to an excited state, which then releases energy in the form of light as it returns to the ground state. This process is facilitated by the presence of a catalyst and an oxidizing agent .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminophthalhydrazide
  • 5-Amino-2,3-dihydro-1,4-phthalazinedione
  • 3-Nitrophthalhydrazide

Uniqueness

5-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione is unique due to its high efficiency in chemiluminescence, making it particularly valuable in forensic science for detecting trace amounts of blood. Its stability and ease of synthesis also contribute to its widespread use .

Properties

CAS No.

61415-48-3

Molecular Formula

C16H11N3O2

Molecular Weight

277.28 g/mol

IUPAC Name

5-amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione

InChI

InChI=1S/C16H11N3O2/c17-14-11-6-9-4-2-1-3-8(9)5-10(11)7-12-13(14)16(21)19-18-15(12)20/h1-7H,17H2,(H,18,20)(H,19,21)

InChI Key

SJFNUFLMDVKCIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=C4C(=C3N)C(=O)NNC4=O

Origin of Product

United States

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